molecular formula C13H9N3O2S B2867180 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 925438-35-3

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine

Cat. No.: B2867180
CAS No.: 925438-35-3
M. Wt: 271.29
InChI Key: MXZFCMURCNWACR-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a methyl group at the 6-position and a nitrophenyl group at the 2-position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” involves inhibition of the PI3K enzyme . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions to form the thiazole ring, followed by nitration to introduce the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other thiazolo[5,4-b]pyridine derivatives .

Properties

IUPAC Name

6-methyl-2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c1-8-6-10-13(14-7-8)19-12(15-10)9-4-2-3-5-11(9)16(17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFCMURCNWACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide (5.0 g, 17.1 mmol) and P2S5 (7.6 g, 34.2 mmol) in pyridine (50 mL) and p-xylene (200 mL) was stirred at 140° C. for 20 h. The hot solution was transferred to another flask and the solvent was removed in vacuo. The residue was purified by recrystallization from EtOH to afford 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine as a yellow solid (3.5 g, yield: 75%).
Name
N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide (5.0 g, 17.1 mmol) and P2S5 (7.6 g, 34.2 mmol) in pyridine (50 mL) and p -xylene (200 mL) was stirred at 140° C. for 20 h. The hot solution was transferred to another flask and the solvent was removed in vacuo. The residue was purified by recrystallization from EtOH to afford 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine as a yellow solid (3.5 g, yield: 75%).
Name
N-(2-chloro-5-methylpyridin-3-yl)-2-nitrobenzamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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